Cinnamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cinnamycin is a natural product found in Streptomyces longisporoflavus, Streptomyces, and Streptomyces cinnamoneus with data available.

Aplicaciones Científicas De Investigación

Biological Activities

Cinnamycin exhibits a range of biological activities, primarily due to its ability to selectively bind to phosphatidylethanolamine (PE) lipids found in bacterial membranes. This unique binding capability allows this compound to permeabilize membranes, making it effective against various pathogens. Key biological activities include:

- Antimicrobial Properties : this compound demonstrates potent activity against a variety of bacteria, including Gram-positive organisms such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria. Its mechanism involves disrupting the integrity of bacterial membranes by targeting PE lipids .

- Inhibition of Phospholipase A2 : this compound inhibits phospholipase A2 (PLA2), an enzyme involved in inflammatory processes by releasing arachidonic acid from cell membrane phospholipids. This inhibition is beneficial for treating conditions associated with inflammation, such as atherosclerosis and diabetes .

- Antiviral Activity : The compound has shown promise in inhibiting the proliferation of enveloped viruses, potentially providing a broad-spectrum antiviral strategy. It disrupts the interaction between PE and phosphatidylserine receptors crucial for viral entry into host cells .

Therapeutic Applications

This compound's unique properties position it as a candidate for various therapeutic applications:

- Blood Pressure Regulation : Research indicates that this compound may play a role in regulating blood pressure, making it relevant for cardiovascular health .

- Cancer Treatment : Due to its ability to selectively target cancer cell membranes containing PE, this compound is being investigated as a potential therapeutic agent for cancer treatment .

- Food Preservation : The antimicrobial properties of this compound are being explored for use in food preservation. Its effectiveness against foodborne pathogens makes it a candidate for enhancing food safety .

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that this compound effectively reduced populations of Listeria monocytogenes in food products, showcasing its potential as a natural preservative .

- In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) against various pathogens, indicating its potency as an antimicrobial agent .

- Inflammation and Disease Management :

- Viral Infections :

Summary Table of this compound Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Antimicrobial | Food preservation | Effective against Listeria monocytogenes |

| Treatment of bacterial infections | Potent against Gram-positive and some Gram-negative bacteria | |

| Inflammation Management | Inhibition of PLA2 | Potential treatment for inflammatory diseases |

| Cancer Treatment | Targeting PE-rich cancer cell membranes | Selective disruption of cancer cell integrity |

| Antiviral | Inhibition of enveloped viruses | Broad-spectrum antiviral activity |

Análisis De Reacciones Químicas

Cinnamycin Gene Cluster – Cin

Genetic studies have identified four genes (cinA, cinM, cinX, and cinorf7) that play an important role in this compound biosynthesis .

- cinA: Encodes the this compound precursor peptide .

- cinM: Encodes LanM family proteins responsible for dehydrating serine and threonine residues in the propeptide and forming lanthionine bridges .

- cinX: Encodes a protein that catalyzes the hydroxylation of aspartate at position 15 .

- cinorf7: Crucial in forming the lysinoalanine bridge .

Receptor-Molecule Interactions

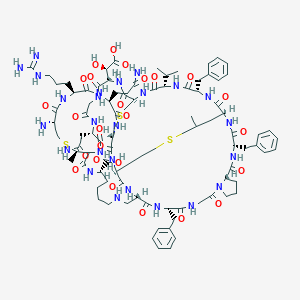

This compound selectively binds to phosphatidylethanolamine (PE), a lipid residing in the inner layer of the plasma membrane, with a 1:1 stoichiometry . NMR studies suggest this compound's selectivity for PE is due to the binding of the primary ammonium group of the PE head group into a small binding pocket on the peptide surface. This pocket cannot accommodate larger head groups, such as those of phosphatidylcholine .

Specific Interactions:

- Hydrogen bonds form between the lipid ammonium and the backbone carbonyl of Phe7 and Val13 .

- The PE ammonium group interacts with the hydroxyl and carboxylate groups of HyAsp15 .

- Backbone amide hydrogens of residues 10−13 are critical in binding the lipid phosphate .

- This compound can induce transbilayer lipid movement and alter the curvature of PE-containing membranes .

Chemical Stability and Degradation

Cinnamaldehyde, a compound distinct from this compound, is related in name only. Cinnamaldehyde is stable under a nitrogen atmosphere but unstable under an oxygen atmosphere . Oxidation of cinnamaldehyde occurs as a gas-liquid reaction, where cinnamaldehyde absorbs oxygen to form non-gaseous products, leading to a decrease in pressure .

Oxidation Process:

- Cinnamaldehyde reacts with oxygen to form peroxides .

- Thermal decomposition of cinnamaldehyde peroxides produces free radicals, causing rapid radical oxidation of cinnamaldehyde .

To prevent deterioration, contact with oxygen should be avoided during the production, storage, and transportation of cinnamaldehyde .

Molecular Dynamics Simulations

Molecular dynamics simulations have elucidated the structure of lipid-cinnamycin complexes and the origin of selective lipid binding . These simulations reveal that this compound selectively binds to PE by forming an extensive hydrogen-bonding network involving all three hydrogen atoms of the primary ammonium group of the PE head group .

Table: Atomistic Simulations of DLPE Bound to this compound in Different Solvents

| Simulation Name | Simulation Time (μs) | Solvent | HyAsp15 Rotated | NOE Rest. Eq. |

|---|---|---|---|---|

| D NMR | 0.3 | DMSO | no | no |

| E NMR | 0.3 | Ethanol | no | no |

| W NMR | 0.3 | Water | no | no |

| D unflip | 1.0 | DMSO | no | yes |

| D flip | 1.0 | DMSO | yes | yes |

| E unflip | 1.0 | Ethanol | no | yes |

| E flip | 1.0 | Ethanol | yes | yes |

| D flip_W | 0.65 | Water | yes | yes |

Propiedades

Número CAS |

1405-39-6 |

|---|---|

Fórmula molecular |

C89H125N25O25S3 |

Peso molecular |

2041.3 g/mol |

Nombre IUPAC |

(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid |

InChI |

InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1 |

Clave InChI |

QJDWKBINWOWJNZ-IDGBIKHQSA-N |

SMILES |

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |

SMILES isomérico |

C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O |

SMILES canónico |

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |

Sinónimos |

Lysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), ( |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.